molecular formula C13H9N3O2S B3053334 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 53215-61-5

5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3053334
CAS No.: 53215-61-5
M. Wt: 271.30 g/mol
InChI Key: IMNZTFWQMZGNCI-UHFFFAOYSA-N
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Description

5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (hereafter referred to as the "parent compound") is a thiobarbituric acid (TBA) derivative synthesized via Knoevenagel condensation between 2-thioxodihydropyrimidine-4,6(1H,5H)-dione and indole-3-carbaldehyde under reflux in ethanol with catalytic acetic acid . This reaction yields a planar, conjugated structure characterized by a thiobarbituric acid core fused to an indole moiety via a methylene bridge. The compound exhibits strong π-π stacking and hydrogen-bonding capabilities, making it a versatile scaffold for medicinal chemistry applications, particularly in parasitology and oncology .

Key structural features include:

  • Thiobarbituric acid core: Provides electrophilic reactivity at the C-5 position.
  • Indole moiety: Enhances binding to biological targets via hydrophobic and π-orbital interactions.
  • Methylene bridge: Stabilizes the conjugated system, influencing redox properties.

Properties

IUPAC Name

6-hydroxy-5-(indol-3-ylidenemethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZTFWQMZGNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)NC3=O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

  • Molecular Formula: C13H9N3O2S
  • Molecular Weight: 273.29 g/mol

The structure includes an indole moiety linked to a thioxodihydropyrimidine core, which is critical for its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of derivatives of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. For instance:

  • A study evaluated a series of related compounds for their cytotoxic effects against 60 human tumor cell lines. One derivative exhibited potent growth inhibition against melanoma (GI(50) = 850 nM) and ovarian cancer cell lines (GI(50) = 1.26 μM) .
  • The mechanism of action appears to involve interaction with COX-2, suggesting that these compounds may serve as dual-function agents targeting both cancer cells and inflammation .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. The docking studies indicate that it interacts effectively with COX-2, a key enzyme in the inflammatory pathway. This interaction could lead to reduced inflammation in various conditions, making it a candidate for further development in therapeutic applications .

Study 1: Cytotoxicity Assessment

A comprehensive evaluation was conducted on several derivatives of the compound to assess their cytotoxicity profiles:

CompoundCell LineGI(50) (μM)
3kMDA-MB-435 (Melanoma)0.85
3tHOP-92 (Lung Cancer)1.30
3wHOP-921.09
3sMDA-MB-4351.77

This study illustrates the varying potency of different derivatives and their potential as anticancer agents .

Study 2: Inflammation Modulation

Another research effort focused on the anti-inflammatory effects of these compounds through COX-2 inhibition:

  • The compounds were tested for their ability to inhibit COX-2 activity, revealing significant inhibition rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential use in treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Compound 3b : 5-((1-Benzyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

  • Synthesis : Similar to the parent compound but uses 1-benzylindole-3-carbaldehyde .
  • Activity : Exhibits enhanced parasitological efficacy compared to the parent compound, likely due to increased lipophilicity from the benzyl group, improving membrane permeability .
  • Limitation : Reduced solubility in polar solvents.

N-Aroyl Derivatives (3a–z) : 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones

  • Synthesis : Aroyl groups (e.g., benzoyl, naphthoyl) introduced via N-acylation of indole precursors prior to condensation with TBA .
  • Activity :
    • Anticancer : Derivatives 3k, 3s, 3t, and 3w showed IC50 values <10 µM against 60 cancer cell lines, with 3k (4-chlorobenzoyl) exhibiting COX-2 binding affinity (docking score: −9.2 kcal/mol) .
    • Antiviral : N-Naphthoyl derivatives (e.g., ITBA-16) inhibited HCV NS3 helicase at 15 µM, attributed to enhanced nucleic acid-binding site interactions .
  • Specificity : Naphthoyl-substituted analogs (e.g., PNR-3-80) demonstrated 100-fold selectivity for EndoG inhibition (IC50 = 0.67 mM) over ZnCl2 (IC50 = 0.94 mM) .

Thiobarbituric Acid Core Modifications

1,3-Diethyl Derivatives :

  • Example: 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Ethyl groups introduced at N-1 and N-3 of TBA via alkylation . Activity: Reduced cytotoxicity compared to parent compound but improved optical properties for material science applications . Physical Properties: Melting points >250°C; λmax = 420 nm (ethanol) .

Hydrazono Derivatives :

  • Example: 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Catalyst-free C(sp3)−H functionalization of TBA with arylhydrazines . Activity: Moderate antioxidant activity (DPPH IC50 = 20.4 µM) but weak antimicrobial effects .

Arylidene Group Replacements

Quinoline-Substituted Analogs :

  • Example: 5-((2-Chloroquinolin-3-yl)methylene)-dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione Synthesis: Knoevenagel condensation with 2-chloroquinoline-3-carbaldehyde . Activity: Potent PPAR-γ binding (∆G = −8.9 kcal/mol vs.

Pyrazole-Substituted Analogs :

  • Example: 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Synthesis: Condensation with pyrazole-4-carbaldehyde in ethanol/pyridine . Activity: Limited biological data but notable fluorescence properties (quantum yield = 0.45) for sensor applications .

Key Data Tables

Table 2: Physical Properties

Compound Melting Point (°C) λmax (nm) Solubility
Parent Compound 280–282 370 Low in H2O
1,3-Diethyl derivative >250 420 Moderate in EtOH
Hydrazono derivative 4′e 280–282 380 Insoluble

Biological Activity

5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer and antimicrobial properties. The following sections detail its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular structure:

PropertyDetails
Molecular Formula C₁₃H₉N₃O₂S
Molecular Weight 265.29 g/mol
CAS Number 53215-61-5

The synthesis typically involves the condensation of 1H-indole-3-carbaldehyde with thiobarbituric acid under basic conditions, leading to the formation of the thioxodihydropyrimidine core .

Anticancer Activity

Research indicates that compounds related to 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study evaluated a series of analogs against 60 human tumor cell lines, revealing that certain derivatives showed growth inhibition with GI(50) values as low as 850 nM against melanoma cells (MDA-MB-435) and 1.26 μM against ovarian cancer cells (OVCAR-3) .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Interaction : The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction is crucial for its anticancer properties .

Study on Indole Derivatives

A notable study synthesized a series of indole-based thioxodihydropyrimidine derivatives and assessed their anticancer properties. The most promising compound displayed a half-maximal inhibitory concentration (IC50) of 4.02 µM against BEL-7402 liver cancer cells, demonstrating a significant selectivity over normal cells .

Comparative Analysis

In comparison to other compounds in its class:

CompoundGI(50) (μM)Cell Line
5-((1H-indol-3-yl)methylene)...0.85MDA-MB-435 (melanoma)
5-(2-(1H-indol-3-yl)ethylamino)...1.45SR leukemia
5-(N-naphthoyl analogue)1.30HOP-92 (lung cancer)

This table illustrates the potency of various related compounds, highlighting the potential of 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine derivatives in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting 1H-indole-3-carbaldehyde analogs with 2-thiobarbituric acid under acidic conditions. A representative procedure involves NH4_4OAc (2.00 equiv.) in glacial acetic acid at 108°C to facilitate cyclocondensation . Modifications to the indole substituents (e.g., aroyl groups) are achieved by varying the starting aldehydes, as shown in Table 1 of , where substituents like Cl, Br, and OCH3_3 are introduced to optimize biological activity .

Q. How is the structure of this compound characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction is employed to confirm molecular geometry. For instance, the title compound adopts a cis configuration in the conjugated double bond system between the indole and pyrimidine moieties. Intramolecular interactions, such as C–H···O hydrogen bonds, stabilize the structure, while intermolecular N–H···O hydrogen bonds form one-dimensional chains, as reported in . Complementary techniques like NMR and FT-IR validate functional groups and regiochemistry.

Advanced Research Questions

Q. How do structural modifications influence the antimalarial and anticancer activities of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, Br) at the para-position of the aroyl moiety enhance antimalarial potency (IC50_{50} < 1 μM), while electron-donating groups (e.g., OCH3_3) reduce activity . For anticancer applications, bulky substituents like naphthyl groups improve cytotoxicity by increasing hydrophobic interactions with target proteins (e.g., tubulin or kinases). Computational docking () can predict binding affinities to validate these trends .

Q. What methodological approaches resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Contradictions arise from variations in assay conditions or target specificity. For example, a derivative with a 4-CN-C6_6H4_4 substituent may show high antimalarial activity but low anticancer efficacy due to divergent molecular targets. To address this, researchers should:

  • Perform dose-response assays under standardized conditions (e.g., fixed incubation time, cell lines).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
  • Apply multivariate statistical analysis to decouple substituent effects from experimental noise .

Q. What is the role of intramolecular interactions in the compound’s stability and reactivity?

  • Methodological Answer : The cis configuration of the conjugated system ( ) enables π-π stacking with biological targets, while intramolecular hydrogen bonds (e.g., C–H···O) reduce conformational flexibility, enhancing metabolic stability. Reactivity is modulated by the electron-deficient pyrimidine core, which participates in nucleophilic attacks or redox reactions. Quantum mechanical calculations (e.g., DFT) can quantify these interactions .

Experimental Design & Data Analysis

Q. How to design experiments to optimize the synthesis of novel derivatives?

  • Methodological Answer :

  • Step 1 : Use a Design of Experiments (DoE) approach to screen reaction parameters (e.g., temperature, solvent, catalyst). For example, identifies glacial acetic acid as critical for cyclocondensation efficiency .
  • Step 2 : Employ high-throughput synthesis (e.g., parallel reactors) to generate a library of derivatives with diverse substituents (Table 1, ) .
  • Step 3 : Validate purity via HPLC and characterize yields to identify optimal conditions.

Q. How to analyze conflicting data on antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer :

  • Contradiction Source : Redox activity depends on concentration and cellular redox status.
  • Resolution :
  • Measure ROS levels using fluorescent probes (e.g., DCFH-DA) across a concentration gradient.
  • Correlate with enzymatic antioxidants (e.g., SOD, catalase) via Western blotting.
  • Use knockout cell lines (e.g., Nrf2-deficient) to isolate pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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